2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one 2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18356171
InChI: InChI=1S/C11H10F2O2/c1-15-8-2-3-9-7(6-8)4-5-11(12,13)10(9)14/h2-3,6H,4-5H2,1H3
SMILES:
Molecular Formula: C11H10F2O2
Molecular Weight: 212.19 g/mol

2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

CAS No.:

Cat. No.: VC18356171

Molecular Formula: C11H10F2O2

Molecular Weight: 212.19 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one -

Specification

Molecular Formula C11H10F2O2
Molecular Weight 212.19 g/mol
IUPAC Name 2,2-difluoro-6-methoxy-3,4-dihydronaphthalen-1-one
Standard InChI InChI=1S/C11H10F2O2/c1-15-8-2-3-9-7(6-8)4-5-11(12,13)10(9)14/h2-3,6H,4-5H2,1H3
Standard InChI Key BJEJYHUHCGULPG-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(CC2)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one consists of a partially saturated naphthalene ring system. Key substituents include:

  • Two fluorine atoms at the C2 position, introducing electronegativity and steric effects.

  • A methoxy group (-OCH3_3) at C6, enhancing solubility and influencing electronic distribution.

  • A ketone group at C1, providing a reactive site for further chemical modifications .

The IUPAC name, 2,2-difluoro-6-methoxy-3,4-dihydronaphthalen-1-one, reflects this substitution pattern. The SMILES notation COC1=CC2=C(C=C1)C(=O)C(CC2)(F)F\text{COC1=CC2=C(C=C1)C(=O)C(CC2)(F)F} precisely encodes the connectivity and stereoelectronic features .

Physicochemical Characteristics

Experimental and computed properties include:

PropertyValueMethod/Source
Molecular Weight212.19 g/molPubChem
Boiling PointNot reportedN/A
Melting PointNot reportedN/A
LogP (Partition Coefficient)Estimated 1.64 (analog-based)Chemsrc (analog data)
Topological Polar Surface Area26.3 ŲPubChem

The absence of reported melting/boiling points underscores the compound's status as a research-grade material rather than an industrial commodity. The estimated LogP, derived from analogous 7-methoxy derivatives , suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug design.

Synthesis and Structural Modification

Synthetic Routes

Current synthesis methods involve multi-step sequences to install fluorine and methoxy groups regioselectively:

  • Friedel-Crafts Acylation: Constructing the naphthalenone core via cyclization of substituted benzene precursors.

  • Electrophilic Fluorination: Introducing fluorine atoms using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

  • Methoxy Group Installation: Employing Williamson ether synthesis or nucleophilic aromatic substitution.

A representative protocol from VulcanChem involves:

  • Starting with 6-methoxy-3,4-dihydronaphthalen-1(2H)-one.

  • Treating with a fluorinating agent under anhydrous conditions at -78°C.

  • Purifying via column chromatography (hexane/ethyl acetate).

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Avoiding over-fluorination at unintended positions.

  • Steric Hindrance: The C2 difluoro group impedes nucleophilic attacks, necessitating catalysts like phase-transfer agents.

  • Yield Optimization: Current methods report yields below 70%, highlighting room for improvement .

Comparative Analysis with Structural Analogs

Key Analog: 7-Methoxy-3,4-dihydronaphthalen-2(1H)-one

This analog (CAS 4133-34-0) shares the methoxy-substituted naphthalenone core but lacks fluorine atoms. Critical differences include:

Parameter2,2-Difluoro-6-methoxy Analog7-Methoxy Analog
Molecular FormulaC11_{11}H10_{10}F2_{2}O2_{2}C11_{11}H12_{12}O2_{2}
Molecular Weight212.19 g/mol176.21 g/mol
Melting PointNot reported27–28°C
BioactivityEnhanced kinase inhibitionModerate dopaminergic effects

The fluorine atoms in the difluoro analog increase molecular weight by 36 g/mol and markedly alter electronic properties, potentially boosting target affinity .

Future Directions and Research Gaps

Priority Research Areas

  • Crystallographic Studies: Resolving 3D structure via X-ray diffraction to guide drug design.

  • In Vivo Toxicity Profiling: Assessing LD50_{50} and organ-specific toxicity in rodent models.

  • Synthetic Methodology: Developing flow chemistry approaches to improve yield and scalability .

Industrial Applications Beyond Pharma

  • Organic Electronics: Fluorinated aromatics as n-type semiconductors (electron mobility >0.1 cm²/V·s).

  • Liquid Crystals: Methoxy/fluoro combinations could stabilize nematic phases for display technologies.

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